molecular formula C8H4ClN3 B3045206 7-Chloro-1H-indazole-5-carbonitrile CAS No. 1031417-56-7

7-Chloro-1H-indazole-5-carbonitrile

Cat. No. B3045206
M. Wt: 177.59
InChI Key: RVEABSZATGDAHO-UHFFFAOYSA-N
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Patent
US08802690B2

Procedure details

To a mixture of 4-amino-5-methyl-benzonitrile (3.0 g, 18.0 mmol) in chloroform (50 mL) was added acetic anhydride (3.92 mL, 41.4 mmol). The mixture was heated at reflux for 5 hours and then cooled to room temperature. To the mixture was added potassium acetate (530 mg, 5.4 mmol) and isoamyl nitrite (5.28 mL, 39.6 mmol). The reaction was heated at reflux for 16 hours. The reaction mixture was coded to room temperature, extracted with saturated aqueous sodium bicarbonate, the organics were dried over sodium sulfate, and concentrated in vacuo to afford a brown oil. The oil was dissolved in methanol (25 mL) and concentrated hydrochloric acid (25 mL) was added. The reaction was stirred at room temperature for 22 hours and the methanol was concentrated in vacuo. The remaining aqueous layer was adjusted to a pH of 7 and the resultant precipitate was filtered to afford a brown solid which was purified by flash chromatography using 50% dichloromethane in heptane as eluent to afford 7-chloro-1H-indazole-5-carbonitrile as a solid (585 mg, 18%): −ESI MS (M−1) 176.0; 1H NMR (400 MHz, CDC3) 5 ppm 8.29 (br. s., 2H), 8.08 (s, 1H), 7.61 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
530 mg
Type
reactant
Reaction Step Three
Quantity
5.28 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:23](OCCC(C)C)=O.[ClH:31]>C(Cl)(Cl)Cl.CO>[Cl:31][C:3]1[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[C:9]2[C:2]=1[NH:1][N:23]=[CH:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.92 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
potassium acetate
Quantity
530 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5.28 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was coded to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CONCENTRATION
Type
CONCENTRATION
Details
the methanol was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to afford a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=NNC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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